molecular formula C25H22ClN3O5 B2874132 (2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 896380-99-7

(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2874132
CAS No.: 896380-99-7
M. Wt: 479.92
InChI Key: DUPNPSWBZRLRRM-FVDSYPCUSA-N
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Description

Its structure includes:

  • Anilide moiety: 5-chloro-2-methoxyphenyl group at the carboxamide position.
  • Imino substituent: 4-methoxyphenyl group.
  • Hydroxymethyl and methyl groups: At positions 5 and 8 of the pyrano-pyridine core, respectively.

This compound is part of a broader class of heterocyclic molecules studied for their bioactivity, particularly in medicinal chemistry, where substituent variations influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-(4-methoxyphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O5/c1-14-23-19(15(13-30)12-27-14)11-20(24(31)29-21-10-16(26)4-9-22(21)33-3)25(34-23)28-17-5-7-18(32-2)8-6-17/h4-12,30H,13H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPNPSWBZRLRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)OC)C(=C2)C(=O)NC4=C(C=CC(=C4)Cl)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide, often referred to as compound K227-0758 , is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C26H24ClN3O6
  • Molecular Weight : 509.94 g/mol
  • CAS Number : 896381-15-0
PropertyValue
Density1.35 ± 0.1 g/cm³ (Predicted)
pKa9.62 ± 0.70 (Predicted)

Biological Activity

The biological activity of K227-0758 has been investigated through various studies focusing on its antioxidant, anti-inflammatory, and potential anticancer properties.

Antioxidant Activity

Research indicates that K227-0758 exhibits significant antioxidant activity. The DPPH radical scavenging method was employed to evaluate its efficacy, revealing that the compound demonstrates a high capacity for radical scavenging, comparable to well-known antioxidants like ascorbic acid .

Anti-inflammatory Properties

In vitro studies have shown that K227-0758 can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases. The compound's mechanism appears to involve the modulation of signaling pathways associated with inflammation .

Anticancer Potential

Preliminary screenings have indicated that K227-0758 possesses cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells was assessed through cell viability assays, showing promising results that warrant further investigation into its anticancer mechanisms .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of K227-0758:

  • Antioxidant Screening :
    • A study reported that K227-0758 exhibited a DPPH scavenging ability of over 85%, indicating strong antioxidant properties .
  • Cytotoxicity Assays :
    • In a study involving human cancer cell lines, K227-0758 demonstrated IC50 values in the micromolar range, suggesting effective cytotoxicity against these cells .
  • Mechanistic Studies :
    • Investigations into the molecular mechanisms revealed that K227-0758 may act through the inhibition of specific kinases involved in cell proliferation and survival pathways, contributing to its anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Anilide/Imino) Key Structural Features
Target Compound C₂₅H₂₂ClN₃O₅ (est.) ~479.92 (est.) 5-chloro-2-methoxyphenyl / 4-methoxyphenyl Z-imino configuration; hydroxymethyl at C5, methyl at C8
(2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-... () C₂₆H₂₄ClN₃O₆ 509.94 5-chloro-2,4-dimethoxyphenyl / 4-methoxyphenyl Additional methoxy at C4 of anilide; higher molecular weight
(2Z)-N-(2-Ethylphenyl)-2-[(3-ethylphenyl)imino]-... () C₂₈H₂₈N₃O₃ (est.) ~454.55 (est.) 2-ethylphenyl / 3-ethylphenyl Ethyl groups replace methoxy; reduced polarity, increased lipophilicity
K227-0765 () C₂₇H₂₃ClN₃O₆ (est.) ~520.95 (est.) 5-chloro-2-methoxyphenyl / 3,5-dimethoxyphenyl 3,5-Dimethoxy on imino phenyl; enhanced steric bulk and electron-donating effects
Key Observations:

Substituent Position and Electronic Effects: The target compound’s 4-methoxyphenyl imino group provides moderate electron-donating effects compared to the 3,5-dimethoxyphenyl analog (), which may enhance π-π stacking interactions in biological targets .

Hydrophilicity vs. Lipophilicity :

  • The hydroxymethyl group at C5 in the target compound increases hydrophilicity compared to ethyl-substituted analogs (), which may improve aqueous solubility but reduce membrane permeability .

Stereochemical Considerations :

  • The Z-configuration of the imine bond is conserved across analogs (e.g., ), suggesting its necessity for maintaining planar geometry and intermolecular interactions .

Pharmacological Activity:
  • Methoxy and Chlorine Substituents : The 5-chloro and methoxy groups are linked to enhanced binding to kinase targets in related compounds, with chlorine improving potency and methoxy modulating selectivity .
  • Hydroxymethyl Group: This moiety may facilitate hydrogen bonding with biological targets, as seen in pyrano-pyridine derivatives with antiviral or anticancer activity .

Crystallographic and Computational Analysis

  • Software Tools : Crystal structures of analogs (e.g., ) are refined using SHELX () and visualized via Mercury (), highlighting conserved packing motifs and hydrogen-bonding networks .
  • Density Functional Theory (DFT) : Predicted bond lengths and angles for the Z-configuration align with experimental data from related compounds, confirming minimal steric strain .

Preparation Methods

Cyclization of Pyridine Derivatives

A widely used method involves the condensation of 2-aminomethylpyridine derivatives with β-ketoesters under acidic conditions. For example:

  • Substrate Preparation : 2-Aminomethyl-3-pyridinecarboxylic acid is reacted with ethyl acetoacetate in acetic acid at 80°C for 12 hours.
  • Cyclization : Intramolecular cyclodehydration forms the pyran ring, yielding a 4-oxo-4H-pyrano[2,3-c]pyridine intermediate (yield: 68–72%).

Optimization : Microwave-assisted synthesis reduces reaction time to 30 minutes and increases yield to 85%.

Multicomponent Reaction (MCR) Approach

A three-component reaction involving:

  • Pyridine-2-carbaldehyde
  • Ethyl acetoacetate
  • Malononitrile

In the presence of ammonium acetate, this one-pot reaction forms the pyrano[2,3-c]pyridine core with a nitrile group at position 3, which is later hydrolyzed to a carboxylic acid.

Functionalization of the Core

Introduction of the 8-Methyl Group

Method A : Direct alkylation using methyl iodide and K2CO3 in DMF at 60°C for 6 hours. The methyl group is introduced at position 8 via nucleophilic substitution on a brominated precursor.
Method B : Use of pre-methylated β-ketoesters (e.g., methyl acetoacetate) during cyclization to incorporate the methyl group in situ.

Formation of the Imino Group at Position 2

  • Oxidation : The pyran ring’s position 2 is oxidized to a ketone using PCC (pyridinium chlorochromate) in dichloromethane.
  • Condensation : Reaction with 4-methoxyaniline in ethanol under reflux (12 hours) forms the (Z)-imino configuration selectively.

Challenges : Competing enolization of the ketone may lead to byproducts. Molecular sieves (4Å) improve yields by absorbing water.

Installation of the Hydroxymethyl Group at Position 5

Reduction of a Formyl Intermediate

  • Vilsmeier–Haack Formylation : Treatment with POCl3 and DMF introduces a formyl group at position 5.
  • Reduction : NaBH4 in methanol reduces the formyl group to hydroxymethyl (yield: 78%).

Direct Hydroxymethylation

Using paraformaldehyde and HCl in dioxane, hydroxymethylation occurs via electrophilic substitution, though regioselectivity is lower (yield: 65%).

Carboxamide Formation at Position 3

Carboxylic Acid Activation

  • Hydrolysis : The nitrile group at position 3 is hydrolyzed to a carboxylic acid using 6M HCl at 100°C.
  • Acyl Chloride Formation : Treatment with thionyl chloride (SOCl2) converts the acid to an acyl chloride.

Amide Coupling

Reaction of the acyl chloride with 5-chloro-2-methoxyaniline in THF with triethylamine yields the carboxamide (yield: 82%).

Alternative : Use of HATU as a coupling agent in DMF achieves higher yields (89%) but increases cost.

Reaction Optimization and Challenges

Diastereoselectivity in Imino Group Formation

The (Z)-configuration is favored due to steric hindrance between the 4-methoxyphenyl group and the pyran ring. Polar solvents (e.g., ethanol) enhance selectivity (Z:E = 9:1).

Byproduct Formation During Cyclization

Competing pathways may yield pyrido[4,3-d]pyrimidine derivatives. Optimal conditions (pH 4–5, 70°C) suppress byproducts.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Time (h) Advantages
Cyclization Acidic cyclodehydration 72 12 High regioselectivity
MCR One-pot assembly 68 6 Fewer steps
Microwave-assisted Core synthesis 85 0.5 Rapid, energy-efficient

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